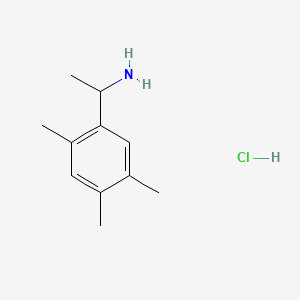

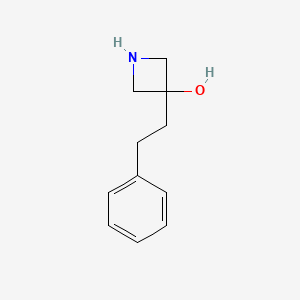

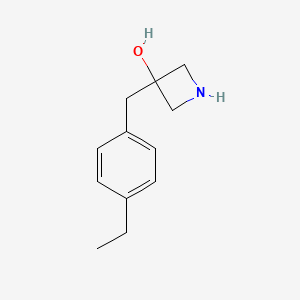

![molecular formula C8H11NO B13544079 1-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)-ethanone](/img/structure/B13544079.png)

1-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)-ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 1-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)-ethanone can be achieved through various methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one using whole cell catalysts, which provides both optical forms of the lactam in high optical purity .

Analyse Chemischer Reaktionen

1-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)-ethanone undergoes various chemical reactions, including:

Oxidation: Reaction with m-chloroperoxybenzoic acid (MCPBA) to form epoxides.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: It reacts with various electrophilic reagents to give addition products.

Common reagents used in these reactions include MCPBA for oxidation and various electrophiles for substitution reactions. The major products formed from these reactions are epoxides and polyfunctionalized bicyclic systems .

Wissenschaftliche Forschungsanwendungen

1-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)-ethanone is a versatile intermediate in the synthesis of carbocyclic nucleosides, which are important in antiviral drug development. It is used in the preparation of therapeutic drugs such as carbovir and abacavir, which are potent inhibitors of HIV-1 . Additionally, it serves as a precursor for the synthesis of various carbocyclic neuraminidase inhibitors, which are used as antiviral agents .

Wirkmechanismus

The mechanism of action of 1-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)-ethanone involves its role as a precursor in the synthesis of antiviral drugs. For instance, in the case of carbovir, the compound undergoes enzymatic conversion to its active form, which then inhibits the reverse transcriptase enzyme of HIV-1, thereby preventing viral replication .

Vergleich Mit ähnlichen Verbindungen

1-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)-ethanone can be compared with other similar compounds such as:

(1R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one: This compound is also a bicyclic γ-lactam and serves as a precursor to carbocyclic nucleosides.

(1S)-(+)-2-Azabicyclo[2.2.1]hept-5-en-3-one: Another enantiomer of the same bicyclic structure, used in similar applications.

The uniqueness of this compound lies in its specific configuration and reactivity, which make it particularly valuable in the synthesis of antiviral agents and other therapeutic compounds.

Eigenschaften

IUPAC Name |

1-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(10)9-5-7-2-3-8(9)4-7/h2-3,7-8H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTBWSCRDQEFEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC2CC1C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

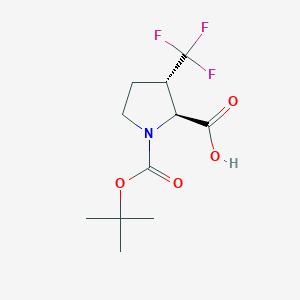

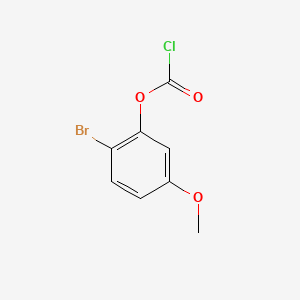

![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoicacid](/img/structure/B13543997.png)

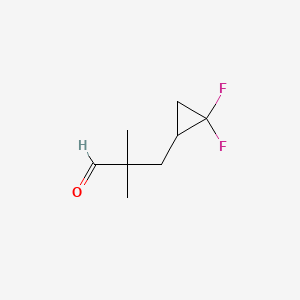

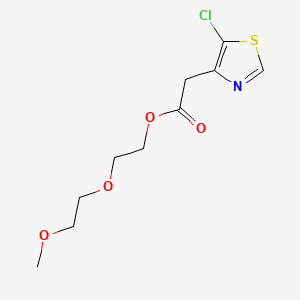

![N-[4-(methoxymethyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B13544015.png)

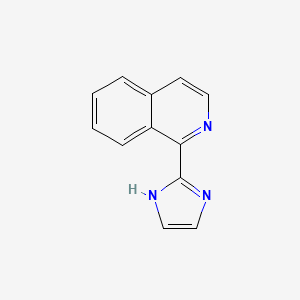

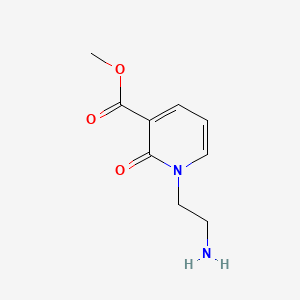

![2-[2-Bromo-5-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B13544016.png)

![Tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13544061.png)